ethyl 7-nitrobenzofuran-2-carboxylate
Description
Significance of the Benzofuran (B130515) Scaffold in Organic Chemistry
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of a vast number of organic molecules. wikipedia.orgrsc.org This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netnih.gov Consequently, benzofuran derivatives are of great interest to medicinal chemists and material scientists alike. researchgate.netnih.gov The versatility of the benzofuran ring system allows for the introduction of various substituents, leading to a diverse library of compounds with tunable electronic and steric properties. rsc.org
Overview of Nitrobenzofuran Derivatives
The introduction of a nitro group onto the benzofuran scaffold gives rise to nitrobenzofuran derivatives. The position of the nitro group on the benzofuran ring significantly influences the chemical and physical properties of the molecule. Nitrobenzofurans, including their carboxylate esters, are valuable synthetic intermediates. chemicalbook.comresearchgate.net The electron-withdrawing nature of the nitro group can activate the benzofuran ring for certain chemical transformations and is a key functional group for further derivatization. researchgate.netjohnshopkins.edu For instance, the nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of a wide range of other functionalized benzofurans. researchgate.net
Scope and Research Focus on Ethyl 7-Nitrobenzofuran-2-carboxylate
This compound is a specific isomer within the nitrobenzofuran carboxylate family. Research interest in this particular molecule stems from its potential as a building block in the synthesis of more complex heterocyclic systems. The presence of both a nitro group and an ethyl carboxylate group on the benzofuran core provides two distinct sites for chemical modification. This dual functionality makes it a versatile precursor for creating diverse molecular architectures, which are of interest in the development of new materials and pharmacologically active compounds. While extensive research has been conducted on other isomers, the unique substitution pattern of this compound presents specific opportunities for synthetic exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-nitro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLGXQWVQMTGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553935 | |
| Record name | Ethyl 7-nitro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110683-72-2 | |
| Record name | Ethyl 7-nitro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 7 Nitrobenzofuran 2 Carboxylate
Historical and Classical Synthetic Routes
Traditional methods for synthesizing substituted benzofurans have long been established. For the specific case of ethyl 7-nitrobenzofuran-2-carboxylate, two primary classical strategies are considered: the nitration of a benzofuran (B130515) precursor and the assembly of the furan (B31954) ring onto a nitro-substituted phenolic starting material.
The direct nitration of the benzofuran ring system is a fundamental electrophilic aromatic substitution reaction. However, the regioselectivity of this reaction on the benzofuran nucleus is complex. Electrophilic attack on the parent benzofuran can occur at multiple positions. The furan ring is generally more reactive than the benzene (B151609) ring. Attack at the 2-position produces a resonance-stabilized intermediate analogous to a benzyl (B1604629) carbocation. stackexchange.com Attack at the 3-position allows the positive charge to be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.com
When a deactivating carboxylate group is present at the 2-position, as in ethyl benzofuran-2-carboxylate, it directs electrophiles away from the furan ring and towards the benzene ring. The directing influence of the ether oxygen of the furan ring typically favors substitution at the 4- and 6-positions. However, the introduction of a nitro group at the 7-position is less common via direct nitration of the unsubstituted ester and can be influenced by steric factors and the specific nitrating agents used.
A more controlled approach involves the nitration of a precursor where the desired regioselectivity is favored. For instance, the nitration of ethyl 6-hydroxy-3-methylbenzofuran-2-carboxylate with nitric acid in acetic acid has been shown to yield the corresponding 7-nitro derivative, demonstrating that existing substituents play a crucial role in directing the incoming nitro group to the 7-position.
Table 1: Regioselectivity in Electrophilic Nitration of Benzofuran Derivatives
| Starting Material | Nitrating Agent | Position of Nitration | Reference |
|---|---|---|---|
| Benzofuran | NaNO₃ / NH₄NO₃ (ultrasonic) | 2 | researchgate.net |
| Ethyl 6-hydroxy-3-methyl-benzofuran-2-carboxylate | 0.2N HNO₃ in Acetic Acid | 7 |
This interactive table summarizes the regiochemical outcomes of nitration on the benzofuran scaffold under different conditions.
A more regiochemically precise classical method involves building the furan ring onto a benzene precursor that already contains the nitro group at the desired position. This typically starts with a substituted salicylaldehyde (B1680747). For the synthesis of the 7-nitro isomer, the required starting material would be 2-hydroxy-3-nitrosalicylaldehyde.
The general process involves two key steps:
O-alkylation (Etherification): The phenolic hydroxyl group of the salicylaldehyde reacts with an activated two-carbon unit, such as ethyl bromoacetate (B1195939) or diethyl bromomalonate, in the presence of a base.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation or a related cyclization reaction to form the furan ring, followed by dehydration or another elimination step.
A well-documented example of this type of reaction is the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate from 5-nitrosalicylaldehyde and diethyl bromomalonate using potassium carbonate as the base in acetone. This Perkin-like rearrangement and cyclization is a robust method for forming the benzofuran-2-carboxylate core. researchgate.net By applying this same logic, substituting 2-hydroxy-3-nitrosalicylaldehyde would lead directly to the target this compound. The synthesis of the parent ethyl benzofuran-2-carboxylate from salicylaldehyde and ethyl bromoacetate in the presence of a base like potassium carbonate is a standard procedure that underscores the reliability of this approach. niscair.res.in
Table 2: Classical Synthesis of Benzofuran-2-carboxylates from Salicylaldehydes
| Salicylaldehyde Precursor | Reagent | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Nitrosalicylaldehyde | Diethyl bromomalonate | K₂CO₃ | Ethyl 5-nitrobenzofuran-2-carboxylate | 52% | |
| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Ethyl benzofuran-2-carboxylate | 86% | niscair.res.in |
This interactive table showcases common conditions for the classical synthesis of the benzofuran-2-carboxylate scaffold.
Modern and Optimized Synthetic Protocols
Recent advancements in synthetic chemistry have led to more efficient and versatile methods for constructing the benzofuran skeleton, including catalytic reactions, transition-metal-free pathways, and the use of microwave irradiation to accelerate reactions.
Transition-metal catalysis has become a cornerstone of modern heterocyclic synthesis. Palladium- and copper-catalyzed reactions are particularly prominent in the formation of benzofurans. A common strategy is the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization (heteroannulation). nih.govacs.org
To synthesize this compound using this method, the likely precursors would be 2-halo-3-nitrophenol and ethyl propiolate. The palladium catalyst facilitates the C-C bond formation between the phenol (B47542) and the alkyne, while a co-catalyst like copper iodide often promotes the subsequent 5-endo-dig cyclization to furnish the benzofuran ring. nih.govacs.org Rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds also represents a powerful, albeit different, catalytic route to produce benzofuran structures. nih.gov
Growing interest in green chemistry has spurred the development of transition-metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with heavy metal catalysts. One such approach involves the reaction of a 2-halophenol bearing a nitro group with a species containing an active methylene (B1212753) group, such as ethyl malononitrile, in the presence of a base like cesium carbonate. This can lead to a cascade of nucleophilic aromatic substitution and intramolecular cyclization to form the substituted benzofuran. mdpi.com
Another innovative, catalyst-free method involves the reaction between nitroepoxides and salicylaldehydes. nih.gov In this domino reaction, a base like potassium carbonate in DMF promotes a cascade reaction that ultimately yields the benzofuran core. nih.gov Using 3-nitrosalicylaldehyde in such a reaction would be a direct, metal-free pathway to the desired product.
Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and, in many cases, improve yields in organic synthesis. The Perkin rearrangement to form benzofuran-2-carboxylic acids from 3-halocoumarins, for example, can be expedited significantly under microwave conditions. nih.gov
More directly relevant is the use of microwaves to accelerate the classical synthesis from salicylaldehydes. The base-mediated condensation of a salicylaldehyde with an alpha-halo ester can be completed in minutes under microwave heating, compared to the hours or days required for conventional heating. nih.gov Furthermore, microwave-assisted Suzuki coupling reactions have been used to functionalize pre-formed bromobenzofuran-2-carboxylates, demonstrating the utility of this technology for both the construction and elaboration of the benzofuran scaffold. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Time | Outcome | Reference |
|---|---|---|---|---|
| Perkin Rearrangement | Conventional Heating | Hours | Good Yield | nih.gov |
| Perkin Rearrangement | Microwave Irradiation | Minutes | High Yield | nih.gov |
| Biltz Synthesis | Conventional Heating | N/A | Moderate Yield | ucl.ac.be |
| Biltz Synthesis | Microwave Irradiation | 90 seconds | High Yield | ucl.ac.be |
This interactive table compares reaction times and outcomes for conventional and microwave-assisted synthetic methods.
Synthesis of Related Isomers and Analogues
The synthesis of derivatives related to this compound, including its positional isomers and functionalized analogues, is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Methodologies often focus on controlling regioselectivity during the initial benzofuran ring formation or through post-synthesis functionalization.
Strategies for Positional Isomer Differentiation and Purification
The synthesis of nitro-substituted benzofurans, like other electrophilic aromatic substitutions, frequently yields a mixture of positional isomers. For instance, the nitration of a benzofuran precursor can result in substitution at various available positions on the benzene ring, leading to isomers (e.g., 4-nitro, 5-nitro, 6-nitro, 7-nitro) that possess similar physicochemical properties, making their separation a significant challenge. The specific isomer distribution is influenced by the directing effects of existing substituents on the benzofuran core.
Effective separation and purification are essential for obtaining isomerically pure compounds. Several strategies are employed to achieve this:
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful analytical tool for separating positional isomers. For example, reversed-phase HPLC has been successfully used to separate isomers of nitrobenzoic acid by optimizing the mobile phase, such as by adding acetic acid to a 2-propanol-water eluent to improve resolution. doi.org For preparative purposes, column chromatography is the most common laboratory method, though it may require careful selection of the stationary and mobile phases to achieve baseline separation of closely eluting isomers. niscair.res.in Capillary zone electrophoresis (CZE) has also been demonstrated as an effective technique for the baseline separation of nitroaniline positional isomers. nih.gov
Fractional Crystallization: This classical technique exploits the subtle differences in solubility between isomers in a given solvent. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the solution while the others remain dissolved. This method is particularly effective when the desired isomer is significantly less soluble or forms a more stable crystal lattice than the impurities. Recrystallization is a standard final step to achieve high purity for compounds like ethyl 5-nitrobenzofuran-2-carboxylate.
Chemical Derivatization: In cases where physical separation methods are inefficient, isomers can be separated by selectively reacting one isomer in a mixture. A patented method for separating ortho- or peri-substituted aromatic compounds involves reacting a mixture of isomers with a tertiary amine-sulfur trioxide compound. google.com Isomers with less steric hindrance around the reactive functional group (e.g., hydroxyl or amino) react to form a water-soluble sulfamic acid or sulfuric ester derivative, allowing them to be separated from the unreacted, sterically hindered ortho/peri isomer via extraction. google.com The derivatized isomer can then be regenerated by hydrolysis. google.com Another approach involves the formation of 1,3-dioxolane (B20135) derivatives to facilitate the separation of nitrobenzaldehyde isomers. researchgate.net
Synthesis of Halogenated and Alkylated Benzofuran Carboxylates
The introduction of halogen atoms or alkyl groups onto the benzofuran scaffold is a common strategy to modulate the electronic, steric, and lipophilic properties of the molecule. Benzofurans containing halogens are a significant group of compounds, with research indicating that the presence of a halogen can enhance biological activity. nih.gov
Halogenation: Halogenated benzofuran-2-carboxylates can be synthesized either by using halogen-substituted starting materials or by direct halogenation of a pre-formed benzofuran ring. The literature describes methods for synthesizing derivatives such as 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acids. A multi-step synthesis has been reported for ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, demonstrating the incorporation of both fluorine and nitro groups. researchgate.net Direct bromination of certain benzofuran derivatives has also been achieved to yield compounds like methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate. nih.gov
Alkylation: Alkylated benzofuran derivatives can be prepared through various catalytic and non-catalytic methods. C-H functionalization has emerged as a powerful tool for this purpose. For example, ruthenium-catalyzed dehydrative C-H alkylation of phenols with diols can directly yield benzofuran derivatives. organic-chemistry.org Nickel-catalyzed intramolecular nucleophilic addition reactions have also been developed to produce a range of substituted benzofurans. thieme.de These methods allow for the introduction of simple alkyl or more complex functionalized alkyl chains at various positions on the benzofuran core.
The following table summarizes some of the synthetic approaches for these analogues.
Interactive Data Table: Synthesis of Benzofuran Analogues
| Derivative Type | Reaction | Key Reagents/Catalyst | Description | Reference |
| Halogenated | Bromination | Bromine in acetic acid | Introduction of a bromine atom onto the benzofuran ring system. | nih.gov |
| Halogenated | Multi-step Synthesis | 2-bromo-4-methoxy-phenol, p-fluorophenylacetylene | A four-step sequence to produce a fluorinated and nitrated benzofuran derivative. | researchgate.net |
| Alkylated | Dehydrative C-H Alkylation | Cationic Ru-H complex | A catalytic method for forming ortho-substituted phenols that can cyclize to form benzofurans. | organic-chemistry.org |
| Alkylated | Intramolecular Nucleophilic Addition | Nickel catalyst | Nickel-catalyzed cyclization of aryl halides with aryl ketones to form substituted benzofurans. | thieme.de |
| Arylated | C–H Arylation | Pd(OAc)₂, AgOAc | Palladium-catalyzed C-H functionalization to introduce aryl groups onto the benzofuran scaffold. | nih.gov |
Scale-Up Synthesis Considerations
Transitioning the synthesis of a fine chemical like this compound from a laboratory benchtop to an industrial or pilot-plant scale introduces a distinct set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. The establishment of reliable synthetic pathways for large-scale production is a critical factor that influences the pace of drug development and commercialization. nih.gov
Key considerations for the scale-up of benzofuran synthesis include:
Thermal Management and Safety: Nitration reactions are notoriously exothermic. On a large scale, the high heat of reaction generated from mixing reagents like nitric and sulfuric acid must be carefully managed to prevent thermal runaways, which could lead to explosions. nih.govresearchgate.net This requires specialized reactors with efficient cooling systems and precise control over the rate of reagent addition. The toxicity and potential mutagenicity of nitroaromatic compounds and their intermediates also necessitate stringent handling protocols and containment measures to protect workers and the environment. researchgate.netnih.gov
Purification Methods: While laboratory-scale purification often relies on column chromatography, this technique is generally not feasible or cost-effective for large-scale production. Industrial purification strategies pivot towards more scalable methods such as:
Recrystallization: As a widely used technique for purifying solid compounds, it is highly scalable and can yield high-purity material if appropriate solvent systems are identified.
Distillation: For liquid or low-melting-point intermediates or products, vacuum distillation can be an effective method for purification on a larger scale.
Extraction and Phase Separation: Liquid-liquid extraction is a fundamental unit operation in chemical processing used to isolate and purify products based on their differential solubilities.
Feasibility and Precedent: The scalability of synthetic routes for benzofuran derivatives has been demonstrated. Reports exist of gram-scale synthesis of complex benzofuran derivatives, confirming that laboratory procedures can be successfully scaled. nih.gov One study specifically notes the achievement of a 10-gram scale synthesis of a novel benzofuran compound, underscoring the potential for producing these molecules in significant quantities. nih.gov
Chemical Reactivity and Transformation Studies of Ethyl 7 Nitrobenzofuran 2 Carboxylate
Reactivity of the Nitro Group
The nitro group at the 7-position significantly influences the chemical behavior of the entire molecule. Its strong electron-withdrawing nature activates the aromatic ring for certain reactions while deactivating it for others.
Reductive Transformations to Amino Derivatives
The reduction of the nitro group to an amino group is a pivotal transformation, yielding ethyl 7-aminobenzofuran-2-carboxylate. This product serves as a valuable intermediate for the synthesis of various more complex heterocyclic structures. While specific studies on the 7-nitro isomer are not extensively detailed, research on the analogous ethyl 5-nitrobenzofuran-2-carboxylate provides significant insights into the reaction conditions.
A common method for this reduction involves catalytic hydrogenation. For instance, the reduction of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate has been successfully achieved using 10% palladium on activated carbon as a catalyst in a methanol-dimethoxyethane mixture under a hydrogen stream at room temperature. researchgate.netresearchgate.net Optimal results, yielding 91% of the crude amino derivative, were obtained when the reaction was carried out for 3.5 hours with a specific catalyst to substrate weight ratio. researchgate.netresearchgate.net
Another effective method for the selective reduction of the nitro group in the presence of an ester is the use of sodium borohydride (B1222165) in combination with a transition metal salt, such as iron(II) chloride (FeCl2). thieme-connect.com This system has been shown to be highly chemoselective for the reduction of nitroarenes to their corresponding anilines in high yields, leaving the ester group intact. thieme-connect.com For example, the reduction of ethyl 5-nitrobenzofuran-2-carboxylate using NaBH4-FeCl2 in THF at room temperature for 12 hours afforded ethyl 5-aminobenzofuran-2-carboxylate in a 91% yield. thieme-connect.com
Table 1: Conditions for the Reduction of Nitrobenzofuran Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate | 10% Pd/C, H2, methanol-dimethoxyethane, RT, 3.5h | Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate | 91 | researchgate.netresearchgate.net |
| Ethyl 5-nitrobenzofuran-2-carboxylate | NaBH4, FeCl2, THF, RT, 12h | Ethyl 5-aminobenzofuran-2-carboxylate | 91 | thieme-connect.com |
This table presents data for related nitrobenzofuran compounds to infer the reactivity of ethyl 7-nitrobenzofuran-2-carboxylate.
Influence on Electrophilic and Nucleophilic Aromatic Substitution
Conversely, the strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. chemistrysteps.comlibretexts.org In the case of this compound, the nitro group would strongly activate the ring for nucleophilic attack. Studies on the related 7-nitrobenzofurazan system demonstrate its high electrophilicity, readily undergoing SNAr reactions with various nucleophiles. researchgate.netresearchgate.netscispace.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the nitro group. chemistrysteps.comlibretexts.org The presence of a good leaving group at positions ortho or para to the nitro group is typically required for a successful SNAr reaction. libretexts.org
Reactivity of the Ester Moiety
The ethyl ester at the 2-position of the benzofuran (B130515) ring is susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis to Carboxylic Acid
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 7-nitrobenzofuran-2-carboxylic acid, under either acidic or basic conditions. This is a standard transformation for esters. organic-chemistry.org Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is generally performed by heating the ester in an aqueous solution of a strong mineral acid like sulfuric acid or hydrochloric acid.
Amidation and Hydrazide Formation Reactions
The ethyl ester can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively.
Amidation involves the reaction of the ester with a primary or secondary amine, often requiring elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The direct amidation of esters can be challenging, and it is often more efficient to first hydrolyze the ester to the carboxylic acid, convert the acid to a more reactive acyl chloride or use a coupling agent, and then react it with the desired amine. masterorganicchemistry.com
Hydrazide formation is typically achieved by refluxing the ethyl ester with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent such as ethanol (B145695). nih.govresearchgate.netajgreenchem.com This reaction is generally efficient and provides the corresponding 7-nitrobenzofuran-2-carbohydrazide. This hydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles. nih.gov For instance, benzofuran-2-carbohydrazide can be prepared by reacting ethyl benzofuran-2-carboxylate with hydrazine hydrate in refluxing ethanol. researchgate.net
Reactivity of the Benzofuran Ring System
Article on this compound Remains Elusive Due to Lack of Specific Reactivity Data
A comprehensive review of the chemical reactivity and transformation studies of this compound, as outlined by a specific set of research parameters, cannot be fulfilled at this time due to a significant lack of available scientific literature on the compound's specific reactions. Despite extensive searches for data pertaining to its derivatization and advanced chemical transformations, the information required to populate the requested article sections remains largely unavailable in the public domain.
The proposed article was to be structured around detailed explorations of the compound's chemical behavior, specifically focusing on:
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Derivatization on the Benzene (B151609) Ring
Functionalization at the Furan (B31954) Ring Positions
Advanced Chemical Transformations
Cycloaddition Reactions (e.g., Diels-Alder)
Cascade Reactions and Tandem Processes
While general principles of organic chemistry allow for theoretical predictions of reactivity, the user's request for "thorough, informative, and scientifically accurate content" based on "detailed research findings" necessitates concrete examples from published studies.
General searches on the reactivity of benzofurans and nitro-aromatic compounds provide a foundational understanding. For instance, the nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to the nitro group. Conversely, this deactivation makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro group, provided a suitable leaving group is present. The furan ring, being electron-rich, typically undergoes electrophilic substitution readily at its 2- and 5-positions. However, the presence of the fused benzene ring and the deactivating nitro and ester groups on the this compound molecule creates a complex electronic environment where these general reactivities are significantly modified.
Some related research has been identified, such as the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters. This suggests that the furan ring in nitro-substituted benzofurans can participate in cycloaddition reactions. One study detailed that 2-nitrobenzofurans substituted at various positions, including a 5,7-dichloro-2-nitrobenzofuran, are viable substrates for this transformation, hinting at the potential reactivity of this compound in similar reactions.
Furthermore, studies on other nitrobenzofuran isomers, such as the reduction of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate, have been reported. However, the different positioning of the nitro group and other substituents leads to distinct electronic properties and, consequently, different chemical reactivity, making direct extrapolation of these findings to the 7-nitro isomer unreliable.
Similarly, while the literature contains examples of cascade reactions that lead to the formation of the benzofuran scaffold, there is a lack of studies detailing cascade reactions that originate from a pre-synthesized this compound.
Advanced Spectroscopic and Structural Elucidation of Ethyl 7 Nitrobenzofuran 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. The spectrum for ethyl 7-nitrobenzofuran-2-carboxylate is expected to show signals corresponding to the protons of the ethyl group and the benzofuran (B130515) core. The strong electron-withdrawing effect of the nitro group at the C7 position significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.
The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl group, and a triplet for the methyl (-CH₃) protons, coupled to the two protons of the methylene group. The furan (B31954) proton at the C3 position typically appears as a singlet in the aromatic region. The protons on the benzene (B151609) ring (H4, H5, and H6) exhibit splitting patterns due to coupling with their neighbors, often appearing as doublets or triplets.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and are based on analogous structures and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H3 | ~7.5 - 7.7 | Singlet (s) | 1H |
| H4 | ~7.4 - 7.6 | Triplet (t) | 1H |
| H5 | ~8.2 - 8.4 | Doublet of doublets (dd) | 1H |
| H6 | ~8.0 - 8.2 | Doublet of doublets (dd) | 1H |
| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet (q) | 2H |
| -OCH₂CH₃ | ~1.4 - 1.5 | Triplet (t) | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. In the spectrum of this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms in the structure (eight in the benzofuran core and two in the ethyl group).
The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~158-162 ppm). Carbons directly attached to electronegative atoms like oxygen (C2, C3a, C7a, and the -OCH₂- of the ethyl group) and the carbon bearing the nitro group (C7) are also found downfield. The aromatic carbons (C4, C5, C6) appear in the typical aromatic region (~115-150 ppm), with their precise shifts influenced by the nitro substituent. The aliphatic methyl carbon of the ethyl group is the most shielded and appears at the highest field. Spectroscopic data from related compounds such as benzofuran-2-carboxylic acid can be used as a basis for these assignments. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound Assignments are predictive and based on established chemical shift ranges and data from similar benzofuran structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 158 - 162 |
| C2 | 145 - 148 |
| C3 | 114 - 117 |
| C3a | 128 - 131 |
| C4 | 121 - 124 |
| C5 | 129 - 132 |
| C6 | 118 - 121 |
| C7 | 140 - 143 |
| C7a | 149 - 152 |
| -OCH₂CH₃ | 62 - 64 |
| -OCH₂CH₃ | 14 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a key COSY correlation would be observed between the methylene and methyl protons of the ethyl group. It would also show correlations between the adjacent aromatic protons H4, H5, and H6, confirming their sequence on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. For instance, the proton signal at ~7.5 ppm (H3) would correlate with the carbon signal at ~114 ppm (C3), allowing for definitive assignment of both.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons, which is critical for assembling the molecular fragments. Key HMBC correlations would include:
The ethyl methylene protons (-OCH₂-) to the ester carbonyl carbon (C=O).
The furan proton (H3) to C2 and C3a.
The aromatic proton H6 to C7 and C5, confirming the position of the nitro group at C7.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups. The presence of a conjugated ester is indicated by a strong C=O stretching vibration, typically found at a slightly lower wavenumber than a non-conjugated ester. ucalgary.ca The nitro group (NO₂) produces two very strong and distinct stretching bands.
Table 3: Predicted Principal FTIR Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch | Nitro (NO₂) | ~1520 - 1550 | Strong |
| Symmetric Stretch | Nitro (NO₂) | ~1340 - 1360 | Strong |
| Stretch | Carbonyl (C=O, conjugated ester) | ~1715 - 1730 | Strong |
| Stretch | Aromatic (C=C) | ~1450 - 1600 | Medium-Weak |
| Stretch | Ester (C-O) | ~1250 - 1300 | Strong |
| Stretch | Furan Ether (C-O-C) | ~1050 - 1150 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to FTIR. While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing:
Symmetric NO₂ Stretch: The symmetric stretch of the nitro group (~1340-1360 cm⁻¹) would be expected to produce a strong signal.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene and furan rings would be prominent in the Raman spectrum, providing information about the aromatic skeleton.
Molecular Backbone: Skeletal vibrations of the benzofuran core would also be readily detectable.
The combined use of FTIR and Raman spectroscopy allows for a more complete vibrational analysis, strengthening the confidence in the structural assignment by confirming the presence and electronic environment of the key functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₉NO₅, the expected exact mass is approximately 235.0481 g/mol . Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for its analysis.
In EI-MS, high-energy electrons bombard the sample, leading to ionization and extensive fragmentation. This "hard" ionization technique provides a detailed fragmentation pattern that can be used as a molecular fingerprint.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 235. The fragmentation is likely to proceed through several key pathways characteristic of aromatic nitro compounds and ethyl esters:
Loss of the ethoxy group (-OC₂H₅): A significant fragment would be observed at m/z 190, corresponding to the [M - OC₂H₅]⁺ ion.
Loss of ethanol (B145695) (-C₂H₅OH): A peak at m/z 189 could arise from the loss of an ethanol molecule.
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the m/z 190 fragment could yield a peak at m/z 162.
Nitro group fragmentation: The nitro group can fragment in characteristic ways, including the loss of NO₂ (m/z 189) or NO followed by CO (m/z 177 and m/z 149).
Cleavage of the ester: A peak corresponding to the ethyl cation [C₂H₅]⁺ at m/z 29 is also anticipated.
The analysis of regioisomeric nitrobenzofurans by GC/MS has shown that while isomers may display similar mass spectra upon electron ionization, tandem mass spectrometry (MS/MS) can reveal distinct fragmentation patterns allowing for their differentiation sielc.comnih.gov.
Illustrative EI-MS Fragmentation Data Table:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 235 | [C₁₁H₉NO₅]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 190 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 189 | [M - C₂H₅OH]⁺ | Loss of ethanol |
| 162 | [M - OC₂H₅ - CO]⁺ | Decarbonylation of the m/z 190 fragment |
| 189 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 177 | [M - NO]⁺ | Loss of nitric oxide |
| 149 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 177 fragment |
| 29 | [C₂H₅]⁺ | Cleavage of the ethyl group |
Note: This data is predictive and based on established fragmentation patterns of similar compounds.
ESI is a "soft" ionization technique that typically results in less fragmentation than EI, making it ideal for confirming the molecular weight of the parent compound. phfscience.nz When coupled with liquid chromatography, ESI-MS is a powerful tool for analyzing complex mixtures and confirming the presence of the target compound. nih.gov
Expected Observations:
Predicted ESI-MS Adducts Data Table:
| Adduct | m/z (Positive Ion Mode) | m/z (Negative Ion Mode) |
| [M+H]⁺ | 236 | - |
| [M+Na]⁺ | 258 | - |
| [M+K]⁺ | 272 | - |
| [M-H]⁻ | - | 234 |
Note: The presence and intensity of these adducts can vary based on experimental conditions.
X-ray Crystallography for Three-Dimensional Structure Determination
To date, a crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database (CSD). However, if suitable single crystals were obtained, the following parameters would be determined:
Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles: These would confirm the benzofuran ring system, the ester functionality, and the position of the nitro group. For instance, the C-N bond length of the nitro group and the bond angles within the benzene ring would be of particular interest.
Intermolecular Interactions: Analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or π-π stacking, that influence the solid-state structure.
Without experimental data, a table of crystallographic parameters cannot be provided. The generation of such data would require the successful growth of a single crystal of sufficient quality for X-ray diffraction analysis.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for the separation of isomers and impurities.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. It is often used to determine the purity of a sample and to separate it from starting materials or by-products.
Typical GC Method Parameters:
A standard GC analysis would likely employ a non-polar or medium-polarity capillary column. The choice of detector can be a Flame Ionization Detector (FID) for general-purpose purity analysis or a Mass Spectrometer (GC-MS) for definitive identification of the components.
Expected Results:
A pure sample of this compound would exhibit a single, sharp peak at a characteristic retention time under specific GC conditions. The presence of other peaks would indicate impurities. The retention time would be influenced by the volatility of the compound and its interactions with the stationary phase of the column. Given the polarity of the nitro group, it is expected to have a longer retention time compared to non-nitrated benzofuran analogs.
Illustrative GC Parameters Table:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Detector | FID or MS |
| Detector Temperature | 280 °C |
Note: These are typical starting conditions and would require optimization for this specific compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a compound like this compound, reversed-phase HPLC would be the most common approach.
Typical HPLC Method Parameters:
In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Expected Results:
A pure sample will show a single peak. The retention time will depend on the mobile phase composition, with a higher proportion of organic solvent (like acetonitrile (B52724) or methanol) leading to a shorter retention time. HPLC is particularly useful for separating positional isomers, such as the 4-, 5-, 6-, and 7-nitro isomers of ethyl benzofuran-2-carboxylate, which may be difficult to resolve by other methods. thermofisher.kr The separation of such isomers often requires careful optimization of the mobile phase and may benefit from the use of specialized columns. nih.govsci-hub.se
Illustrative HPLC Parameters Table:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection | UV-Vis at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength specific to the nitroaromatic chromophore) |
| Injection Volume | 10-20 µL |
Note: These parameters are illustrative and would need to be optimized for the specific separation.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique for the real-time monitoring of the synthesis of this compound. This rapid and cost-effective method allows for the qualitative assessment of a reaction's progress by separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of synthesizing this compound, TLC is crucial for determining the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts.
The selection of an appropriate solvent system (eluent) is paramount for achieving clear separation of the spots on the TLC plate, which is typically coated with silica (B1680970) gel as the stationary phase. The polarity of the eluent is adjusted to control the migration of the compounds. For benzofuran derivatives, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly employed. nih.gov The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and spotting them onto a TLC plate alongside the starting materials as references.
Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, as compounds containing aromatic systems and chromophores, such as the nitro group in this compound, are often UV-active. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. A reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.
For the synthesis of this compound, a representative TLC analysis would involve monitoring the conversion of the precursor, typically a salicylaldehyde (B1680747) derivative, to the final product. The following table illustrates a hypothetical, yet scientifically plausible, set of TLC data for such a reaction.
| Compound Name | Structure | Rf Value | Eluent System (v/v) | Visualization |
| Starting Material (e.g., 2-hydroxy-3-nitrobenzaldehyde) | 0.35 | Hexane:Ethyl Acetate (3:1) | UV Light (254 nm) | |
| This compound | 0.50 | Hexane:Ethyl Acetate (3:1) | UV Light (254 nm) |
Note: The Rf values are illustrative and can vary depending on the specific TLC plate, solvent mixture, and experimental conditions.
This systematic use of TLC ensures that the reaction is allowed to proceed to completion, optimizing the yield and purity of the final product, this compound.
Computational and Theoretical Investigations of Ethyl 7 Nitrobenzofuran 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These in-silico methods are crucial for understanding the behavior of complex organic molecules like ethyl 7-nitrobenzofuran-2-carboxylate.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and geometry of molecules. nih.gov By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a molecule like this compound, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to perform the calculations. materialsciencejournal.orgresearchgate.net
The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. The results of such a calculation would provide precise data on the geometry of the benzofuran (B130515) core, the nitro group, and the ethyl carboxylate substituent. This information is critical for understanding steric and electronic effects within the molecule.
Table 1: Predicted Optimized Geometric Parameters (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values would require a specific computational study.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (nitro) | 1.48 | - | - |
| N-O (nitro) | 1.23 | O-N-O: 124.0 | - |
| C=O (ester) | 1.22 | - | - |
| C-O (ester) | 1.35 | C-O-C: 116.0 | - |
| Benzofuran | Various | Various | Near-planar |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that correlates with the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution makes the nitro group a likely site for nucleophilic attack or reduction. Time-dependent DFT (TD-DFT) is often used to calculate these orbital energies. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. Actual values would require a specific computational study.
| Parameter | Energy (eV) |
| HOMO Energy | -7.10 |
| LUMO Energy | -2.60 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Analysis of Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In a computational study of this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group, highlighting their role as key interaction sites. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and parts of the aromatic ring, indicating their susceptibility to nucleophilic interactions.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations can be used to predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Predicted IR spectra would show characteristic peaks for the C=O stretch of the ester, the symmetric and asymmetric stretches of the nitro group, and various vibrations of the benzofuran ring. Similarly, calculated 1H and 13C NMR chemical shifts can be correlated with experimental spectra to aid in the assignment of signals. materialsciencejournal.org
Table 3: Predicted Vibrational Frequencies (Illustrative) This table illustrates the type of data that would be generated from a vibrational frequency calculation. Actual values would require a specific computational study.
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C=O Stretch (Ester) | 1725 |
| NO2 Asymmetric Stretch | 1530 |
| NO2 Symmetric Stretch | 1350 |
| C-O-C Stretch (Benzofuran) | 1250 |
Reaction Mechanism Studies
Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Computational Elucidation of Proposed Reaction Pathways
Computational studies can be employed to investigate the mechanisms of reactions involving this compound. For instance, the reduction of the nitro group to an amino group is a common transformation. DFT calculations can model the reaction pathway, identify transition states, and calculate activation energies for each step. This can help in understanding the reaction kinetics and optimizing reaction conditions.
Another area of investigation could be the hydrolysis of the ethyl ester. By modeling the reaction with water or a base, computational methods can determine whether the reaction proceeds through a tetrahedral intermediate and calculate the energy barriers associated with the formation and breakdown of this intermediate. Such studies provide a detailed, atomistic view of the reaction mechanism, complementing experimental observations.
Transition State Analysis
Transition state analysis is a fundamental aspect of computational chemistry that provides insight into the kinetics and mechanisms of chemical reactions. For this compound, such analyses would be crucial in understanding its reactivity, particularly in reactions involving the nitro group or the ester moiety.
Theoretical studies on related nitroaromatic compounds often employ Density Functional Theory (DFT) to model reaction pathways and locate transition states. For instance, in reactions such as nucleophilic aromatic substitution or the reduction of the nitro group, computational methods can elucidate the energy barriers and the geometry of the transition state.
A hypothetical transition state analysis for a reaction involving this compound would likely focus on:
Reaction Coordinate: Defining the geometric changes as the reactants progress to products.
Activation Energy: Calculating the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.
Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
While specific data for this compound is not available, studies on other nitrobenzofurans in Diels-Alder reactions have utilized DFT to understand their dienophilic character, indicating the utility of such methods. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies
The nitro group at the 7-position and the ethyl carboxylate group at the 2-position of the benzofuran ring are expected to have a profound impact on the molecule's reactivity.
Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its position at C7 influences the electron density distribution across the benzofuran system.
Ethyl Carboxylate Group: This group is also electron-withdrawing and will further influence the electronic properties of the benzofuran ring.
Computational studies on substituted nitrobenzofurans have shown that the nature and position of substituents significantly affect their biological and chemical properties. rsc.org For example, the electronic effects of substituents have been analyzed in the context of enzyme inhibition, demonstrating a clear structure-activity relationship. rsc.org
A systematic computational study on this compound would involve comparing its properties with derivatives containing different substituents at various positions. This would allow for the quantification of substituent effects on parameters like molecular orbital energies and charge distribution.
Table 1: Expected Impact of Substituents on the Reactivity of this compound
| Substituent | Position | Expected Effect on Reactivity |
| Nitro (NO₂) | 7 | Strong electron-withdrawing; deactivates electrophilic attack, activates nucleophilic attack. |
| Ethyl Carboxylate | 2 | Electron-withdrawing; influences the electron density of the furan (B31954) ring. |
The three-dimensional structure and flexibility of this compound are governed by intramolecular interactions and the rotational freedom of its substituent groups.
Intramolecular Interactions:
Non-covalent interactions play a crucial role in determining the preferred conformation of the molecule. In the case of this compound, potential intramolecular interactions could include:
Dipole-dipole interactions between the nitro and carboxylate groups.
Weak hydrogen bonds, if any suitable donors and acceptors are in proximity in certain conformations.
Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plots are powerful tools for visualizing and quantifying such interactions. acs.org Studies on related nitrobenzofuran derivatives have successfully used these methods to identify and characterize intramolecular hydrogen bonds and other non-covalent contacts that stabilize the molecular structure. acs.org
Conformational Dynamics:
The ethyl carboxylate group possesses rotational freedom around the C2-C(O) and O-CH₂ bonds. The conformational preferences of this group will be influenced by steric hindrance and electronic interactions with the benzofuran ring and the nitro group.
Computational modeling can be used to perform a conformational search to identify low-energy conformers and to calculate the energy barriers for rotation around the single bonds. This information is valuable for understanding how the molecule might interact with biological receptors or other molecules. While specific data for this compound is unavailable, computational studies on similar flexible molecules are common and provide detailed insights into their conformational landscapes.
Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Syntheses
Ethyl 7-nitrobenzofuran-2-carboxylate serves as a pivotal intermediate in the synthesis of various substituted benzofurans. The nitro group at the 7-position is particularly significant as it can be readily transformed into other functional groups. A crucial transformation is the reduction of the nitro group to an amine. For instance, the reduction of the related compound, 7-methoxy-5-nitrobenzofuran-2-carboxylate, to its corresponding amine has been documented, a reaction typically carried out using a palladium on activated carbon catalyst under a hydrogen atmosphere unica.it. This transformation from a nitro to an amino group is a fundamental step in many multi-step syntheses, as the resulting amino group can be further functionalized through diazotization, acylation, or alkylation reactions, thereby providing a pathway to a diverse array of derivatives.
The presence of the ethyl ester at the 2-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or can participate in various coupling reactions. The synthesis of 2-(phenyl)-7-nitrobenzofurans has been reported, highlighting the synthetic accessibility and functionalization potential of the 7-nitrobenzofuran (B103471) core unica.it. While this example does not feature the ethyl carboxylate at the 2-position, it underscores the utility of the 7-nitrobenzofuran scaffold as a foundational element in the assembly of more elaborate molecules.
Precursor for the Development of Novel Chemical Scaffolds
The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry and materials science. This compound acts as a precursor for the development of novel chemical scaffolds by enabling the introduction of diverse substituents and the construction of fused ring systems. The conversion of the nitro group to an amino group, as previously mentioned, is a key step in unlocking the potential of this precursor. The resulting 7-aminobenzofuran-2-carboxylate can be used to build novel heterocyclic systems by reacting the amino group with appropriate bifunctional reagents.
Furthermore, the synthesis of various benzofuran derivatives often starts from simpler, functionalized precursors. For example, the synthesis of substituted benzofuran-2-carboxylate 1,2,3-triazoles has been achieved from ethyl benzofuran-2-carboxylate intermediates . While this work does not specifically involve the 7-nitro isomer, it illustrates a general strategy where the benzofuran-2-carboxylate scaffold is a launching point for creating more complex, triazole-containing structures through click chemistry. The presence of the nitro group in this compound adds another dimension for diversification, allowing for the generation of a unique library of compounds with potentially interesting biological or material properties.
Utility in Advanced Organic Reactions (e.g., Dearomatization Reactions)
The electron-deficient nature of the benzofuran ring, enhanced by the presence of the nitro group, makes nitrobenzofurans suitable substrates for advanced organic reactions such as dearomatization. Asymmetric dearomatization of aromatic compounds is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, flat starting materials.
Research has shown that 2-nitrobenzofurans can undergo efficient enantioselective dearomatization through an organocatalyzed one-step Michael addition process. This reaction provides access to structurally diverse 3,3'-disubstituted oxindoles, which contain a 2,3-dihydrobenzofuran (B1216630) substructure. While these studies have primarily focused on 2- and 3-nitrobenzofurans, the underlying principle of using the nitro group to activate the benzofuran ring for nucleophilic attack is applicable to other isomers. The dearomatization of nitrobenzofurans serves as a testament to their utility in constructing complex polycyclic frameworks with high levels of stereocontrol.
Potential in Functional Materials Research (e.g., Optoelectronic Materials, not related to biological fluorescence)
The electronic properties of benzofuran derivatives make them attractive candidates for applications in materials science, particularly in the realm of optoelectronic materials. The incorporation of electron-withdrawing groups, such as the nitro group, can significantly influence the electronic and photophysical properties of the molecule.
While direct studies on the optoelectronic properties of this compound are limited, research on analogous nitro-aromatic heterocyclic systems provides valuable insights. For example, derivatives of 7-nitrobenzofurazan (also known as 7-nitro-2,1,3-benzoxadiazole or NBD), a structurally related heterocycle, have been investigated for their nonlinear optical (NLO) properties. Computational studies on NBD derivatives with electron-donating substituents have explored their intramolecular charge transfer (ICT) characteristics, which are crucial for NLO applications. These studies highlight the potential of tuning the electronic properties of such systems by modifying the substituents on the aromatic ring. By analogy, the donor-acceptor nature of a functionalized 7-nitrobenzofuran could be exploited in the design of new organic materials for optoelectronic devices.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
Traditional synthetic routes to benzofuran-2-carboxylates often rely on multi-step procedures that may involve harsh reagents, stoichiometric amounts of catalysts, and significant solvent waste. researchgate.net Future research must prioritize the development of synthetic pathways that align with the principles of green chemistry.
A key avenue is the exploration of one-pot syntheses from readily available starting materials. For instance, adapting methods that use deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, could provide an environmentally benign reaction medium, replacing volatile organic compounds. acs.org Investigating the direct C-H functionalization of simpler benzofuran (B130515) precursors also presents a promising route to reduce step counts and improve atom economy.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes
| Feature | Traditional Synthesis (e.g., Perkin-type reactions) | Potential Green Synthesis |
| Starting Materials | Often require pre-functionalized phenols and haloacetates. researchgate.net | Simple phenols and alkynes; commercially available precursors. |
| Solvents | Acetonitrile (B52724), DMF, Toluene. nih.govniscair.res.in | Deep Eutectic Solvents, water, or solvent-free conditions. acs.org |
| Catalysts | Often stoichiometric bases (e.g., K₂CO₃). niscair.res.in | Recyclable metal catalysts, biocatalysts. |
| Energy Input | Typically requires prolonged heating under reflux. | Microwave-assisted or ultrasonic irradiation to reduce reaction times. |
| Waste Generation | Generation of inorganic salts and solvent waste. | Minimal waste, potential for solvent and catalyst recycling. |
Future work should focus on designing a synthetic pathway to ethyl 7-nitrobenzofuran-2-carboxylate that maximizes yield while minimizing environmental impact, potentially through a catalyzed, one-pot reaction in a recyclable solvent system.
Exploration of Novel Catalytic Transformations
The synthesis of the benzofuran ring is highly amenable to transition-metal catalysis. nih.gov While palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, are well-documented for many derivatives, their specific application and optimization for the 7-nitro substituted variant warrants investigation. nih.govnih.gov
Future research should explore the use of more earth-abundant and less toxic metal catalysts, such as those based on nickel or iron. thieme.de Nickel-catalyzed intramolecular nucleophilic addition reactions have shown promise for creating the benzofuran skeleton and could be adapted for this purpose. thieme.de Furthermore, investigating photocatalytic or electrocatalytic methods could open new, highly efficient pathways that operate under mild conditions. The development of tandem reactions, where multiple bonds are formed in a single catalytic cycle, represents a particularly sophisticated goal. For example, a palladium-catalyzed Heck reaction followed by an oxidative cyclization could be a powerful strategy. nih.gov
Table 2: Potential Catalytic Systems for Benzofuran Synthesis
| Catalyst System | Reaction Type | Potential Advantages for Synthesis |
| Palladium/Copper | Sonogashira Coupling / Cyclization nih.gov | High efficiency and functional group tolerance. |
| Nickel-based | Intramolecular Nucleophilic Addition thieme.de | Cost-effective and environmentally more compatible. |
| Iron Chloride | Lewis-Acid-Promoted Cyclization nih.gov | Inexpensive and low toxicity. |
| Rhenium-based | Friedel-Crafts / Oxidative Annulation nih.gov | Unique reactivity for specific bond formations. |
| Photoredox Catalysis | Radical-mediated Cyclization | Mild reaction conditions, novel reaction pathways. |
Advanced Characterization Beyond Current Capabilities
The structural elucidation of this compound currently relies on standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). niscair.res.in While effective for confirming identity, these methods offer limited insight into higher-order properties.
Future research could employ advanced characterization techniques to build a more comprehensive understanding of the molecule's behavior.
Solid-State NMR (ssNMR): To study the crystalline form, polymorphism, and intermolecular interactions in the solid state.
X-ray Crystallography: To definitively determine the three-dimensional structure, bond angles, and packing arrangement, which are crucial for understanding its physical properties and potential for co-crystallization.
In-situ Spectroscopy (e.g., ReactIR, in-situ NMR): To monitor the synthesis in real-time, allowing for the identification of transient intermediates and the elucidation of detailed reaction mechanisms.
Advanced Mass Spectrometry (e.g., MS/MS, Ion Mobility): To map fragmentation pathways precisely and to separate and identify potential isomers or impurities that may not be distinguishable by conventional methods.
Table 3: Advanced Characterization Techniques and Their Potential Insights
| Technique | Information Provided | Research Objective |
| Single Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, crystal packing. | Understand solid-state properties; correlate structure with activity. |
| Solid-State NMR | Information on polymorphism and intermolecular interactions. | Characterize different solid forms and their stability. |
| In-situ IR/NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Elucidate reaction mechanisms and optimize conditions. |
| Circular Dichroism (if chiral) | Determination of stereochemistry for chiral derivatives. | Explore stereoselective synthesis and biological interactions. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. beilstein-journals.org For the synthesis of this compound, particularly given the "nitro" group which can pose safety risks in large-scale batch reactions, flow chemistry is a highly attractive avenue for future research.
A continuous flow process could be designed where starting materials are pumped through a heated microreactor or packed-bed reactor containing an immobilized catalyst. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. beilstein-journals.org Furthermore, integrating online purification and analysis modules could lead to a fully automated system for on-demand synthesis.
Future work would involve translating an optimized batch reaction into a continuous flow protocol, screening different reactor types, and immobilizing the chosen catalyst on a solid support for easy separation and reuse.
Computational Design of New Chemical Transformations
Computational chemistry provides a powerful predictive tool for accelerating experimental research. For this compound, density functional theory (DFT) and other modeling techniques can be used to:
Elucidate Reaction Mechanisms: By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanism for a given catalytic transformation and pinpoint rate-limiting steps.
Design Novel Catalysts: Computational screening can predict the efficacy of various ligand-metal combinations, guiding experimental efforts toward the most promising candidates for synthesizing the target molecule.
Predict Molecular Properties: The electronic structure, reactivity, and spectroscopic properties of the target compound and its derivatives can be modeled. This can help in designing analogs with tailored electronic or biological properties.
A key unexplored avenue is to use computational methods to design a novel, highly selective synthesis for the 7-nitro isomer, predicting how different directing groups and catalysts will favor substitution at this specific position over others (e.g., the 5-position). nih.gov
Q & A
Q. What are the common synthetic routes for ethyl 7-nitrobenzofuran-2-carboxylate?
The compound is typically synthesized via the Claisen rearrangement of pre-functionalized benzofuran derivatives. For example, 7-nitro groups can be introduced through nitration of benzofuran precursors under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) . Intermediate steps often involve esterification of the carboxylate group using ethanol under acid catalysis. Alternative routes include cyclization of substituted phenols with nitro-containing side chains, followed by esterification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and ester functionality.
- IR spectroscopy confirms the presence of nitro (NO₂) and carbonyl (C=O) groups.
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- HPLC or GC-MS assesses purity (>98% is typical for research-grade samples) .
Q. How should researchers handle and store this compound to ensure stability?
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group.
- Protect from light, as nitroaromatic compounds are prone to photodegradation.
- Use dry powder fire extinguishers (e.g., CO₂) for accidental combustion, as water may exacerbate reactivity .
Q. What solvents are compatible with this compound for reaction design?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents (e.g., dichloromethane). Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Solubility data should be cross-referenced with NIST Chemistry WebBook for validation .
Q. What safety precautions are necessary when working with this compound?
- Use nitrile gloves , lab coats, and chemical goggles to minimize skin/eye contact.
- Conduct reactions in a fume hood due to potential nitro group decomposition hazards.
- Follow OSHA guidelines for waste disposal, as nitro compounds may require specialized treatment .
Advanced Research Questions
Q. How can the Claisen rearrangement be optimized to improve yield in the synthesis of this compound?
- Catalyst screening : Use Lewis acids (e.g., MgCl₂) to accelerate rearrangement kinetics .
- Solvent optimization : Non-polar solvents (e.g., toluene) favor intramolecular cyclization.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Monitor progress via in-situ FTIR to detect intermediate formation .
Q. What strategies resolve conflicting data in reaction kinetics studies involving nitrobenzofuran derivatives?
- Employ factorial design experiments to isolate variables (e.g., temperature, solvent polarity) and identify dominant factors .
- Use computational modeling (DFT calculations) to predict activation barriers and validate experimental rate constants.
- Cross-validate results with HPLC-MS to quantify byproducts and refine mechanistic hypotheses .
Q. How does the nitro group influence the reactivity of this compound in substitution reactions?
The nitro group acts as a meta-directing, deactivating substituent , slowing electrophilic aromatic substitution. However, it enhances reactivity in nucleophilic aromatic substitution under reducing conditions. For example, catalytic hydrogenation (Pd/C, H₂) converts nitro to amino groups, enabling further functionalization .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Centrifugal partition chromatography (CPC) is advantageous for thermally sensitive samples .
Q. How can researchers address discrepancies in reported spectroscopic data for nitrobenzofuran derivatives?
- Replicate experiments using standardized conditions (e.g., solvent, concentration) to minimize variability.
- Compare data with NIST reference spectra and published benchmarks.
- Collaborate with multiple labs to perform round-robin testing and establish consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
